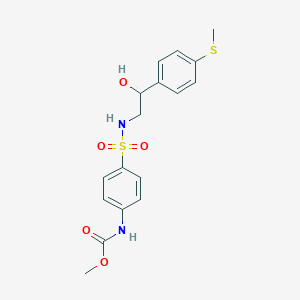

![molecular formula C19H19N3O4 B2993304 1-butyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 897623-12-0](/img/structure/B2993304.png)

1-butyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

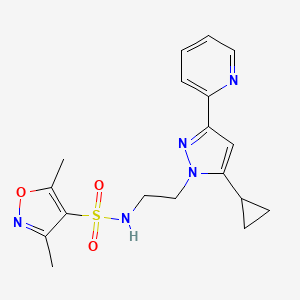

Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are considered an emerging scaffold in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for your compound were not found, pyrido[2,3-d]pyrimidines can be synthesized through various methods. For instance, one method involves the condensation of 4-chloro-5-cyano2-methylsulfanyl-pyrimidine with methylamine .Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines are characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The specific structure of your compound would include additional functional groups attached to this base structure.Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on their specific structure. Generally, they are considered to be electron-rich nitrogen-containing heterocycles .科学的研究の応用

Synthesis and Characterization

The scientific research around the chemical structure of 1-butyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione explores its synthesis and characterization. For instance, the preparation and characterization of Pyrazolo[1,5-a]Pyrimidines involve reactions yielding mixtures identified by 1H NMR, demonstrating the compound's role in the development of pharmaceutically interesting compounds (Maquestiau, Taghret, & Eynde, 2010). Similarly, a catalyst-free synthesis method for a new series of functionalized derivatives highlights the compound's application in pharmaceutical chemistry, emphasizing its eco-friendliness and excellent yield (Brahmachari & Nayek, 2017).

Antioxidant and Antimicrobial Activity

Research also delves into the antioxidant properties of pyrimido[4,5-d] pyrimidine derivatives, with studies showing effective reaction optimizations and significant bioactivity, indicating potential applications in developing antioxidant agents (Cahyana, Liandi, & Zaky, 2020). Furthermore, antimicrobial and anticancer activities of pyrano[2,3-d]pyrimidine derivatives have been investigated, showing promise in inhibiting cell wall synthesis and intercalating DNA (Abd El-Sattar et al., 2021).

Synthesis of Novel Compounds

Additionally, novel synthesis approaches for creating derivatives that exhibit pronounced antitubercular and antimicrobial activities are explored, offering insights into potential therapeutic applications (Kamdar, Haveliwala, Mistry, & Patel, 2011). The development of new antimicrobial and anti-biofilm agents through the synthesis of novel pyrano[2,3-d]pyrimidines further highlights the compound's relevance in addressing microbial resistance and biofilm-related issues (Suresh et al., 2015).

作用機序

The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on their specific structure and the biological target they interact with. Some pyrido[2,3-d]pyrimidines have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, and others .

将来の方向性

特性

IUPAC Name |

13-butyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-2-3-9-22-16-15(17(23)21-19(22)25)13(11-7-5-4-6-8-11)14-12(20-16)10-26-18(14)24/h4-8,13,20H,2-3,9-10H2,1H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBVVVRTYZWGNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2993221.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2993224.png)

amine](/img/structure/B2993226.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2993228.png)

![(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993229.png)

![N-(2-chlorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2993236.png)

![Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2993237.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,4-difluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2993239.png)